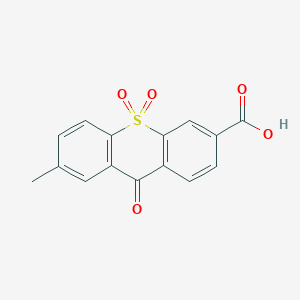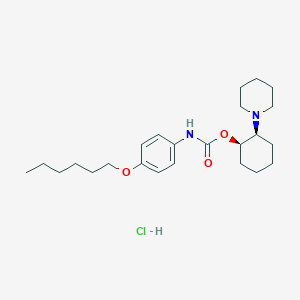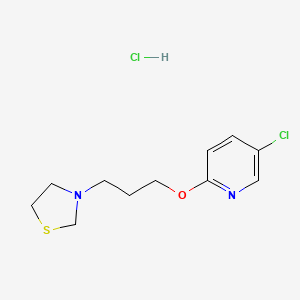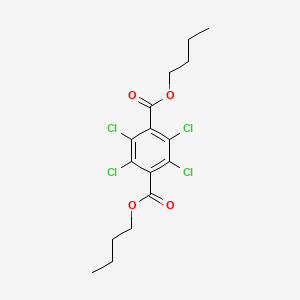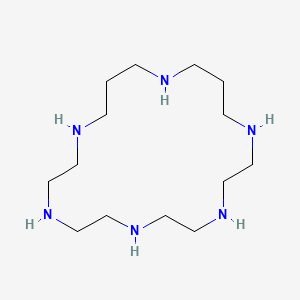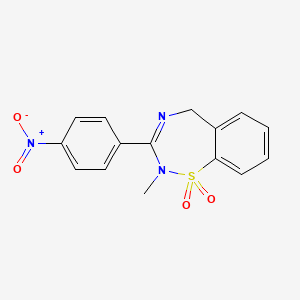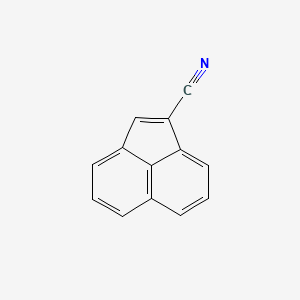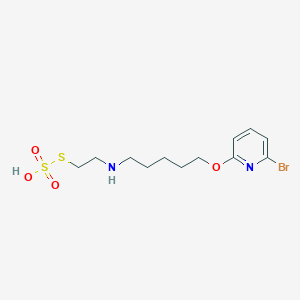![molecular formula C14H16N2O6 B14659953 3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid CAS No. 51865-73-7](/img/structure/B14659953.png)
3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid is a complex organic compound with a unique structure that includes a formyl group, a benzoyl group, and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid typically involves multi-step organic reactions. One common approach is the post-modification of 3,4-dihydropteridine-2,4-diamines . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: (S)-2- (4- (((2,4-Diaminopteridin-6-yl)Methyl) (Methyl)Amino)benzamido) Pentanedioic Acid
Folinic Acid: (6R)-5-formyl-5,6,7,8-tetrahydrofolic acid
Uniqueness
3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid is unique due to its specific structure and the presence of both formyl and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51865-73-7 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
3-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H16N2O6/c1-16(8-17)11-4-2-9(3-5-11)14(22)15-10(6-12(18)19)7-13(20)21/h2-5,8,10H,6-7H2,1H3,(H,15,22)(H,18,19)(H,20,21) |
InChI Key |
GDSKQZGFGONIKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
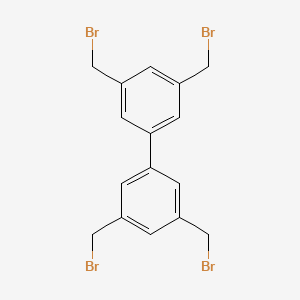
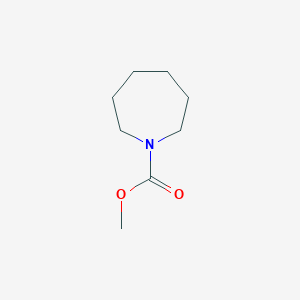
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
